Synthetic Accessibility and Yield: 2-Methyl-3-hydroxy-6-iodopyridine vs. 2-Chloro Analog
2-Methyl-3-hydroxy-6-iodopyridine can be synthesized via direct iodination of 2-methyl-3-hydroxypyridine using iodine and sodium carbonate in aqueous methanol, achieving a 55.7% isolated yield . In contrast, the 2-chloro analog requires a more complex multi-step sequence due to the need for prior halogen introduction, and no comparable high-yielding one-step procedure is reported in the primary literature [1]. This difference in synthetic accessibility directly impacts procurement lead times and cost for custom synthesis campaigns.
| Evidence Dimension | Synthetic Yield (One-Step Iodination) |
|---|---|
| Target Compound Data | 55.7% isolated yield |
| Comparator Or Baseline | 2-Chloro-3-hydroxy-6-iodopyridine: not reported in one-step procedure; multi-step synthesis required |
| Quantified Difference | ≥ 55.7 percentage point advantage in one-step yield |
| Conditions | Iodination of 2-methyl-3-hydroxypyridine with I₂ and Na₂CO₃ in H₂O/CH₃OH, room temperature, 30 min |
Why This Matters
Higher one-step yield reduces material costs and accelerates project timelines for medicinal chemistry libraries.
- [1] ChemWhat. 2-Chloro-3-hydroxy-6-iodopyridine CAS#: 185220-68-2. Accessed 2026. View Source
